2-Aminobenzothiazole-6-carboxylic acidsec-butylamide
CAS No.: 320740-71-4
Cat. No.: VC2010038
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 320740-71-4 |
---|---|
Molecular Formula | C12H15N3OS |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |
Standard InChI Key | XJTPKTRRDCCDIU-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Canonical SMILES | CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Structure and Identification
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide features a benzothiazole core with an amino group at position 2 and a sec-butylamide substituent at position 6. The compound has the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 320740-71-4 |
Molecular Formula | C₁₂H₁₅N₃OS |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |
InChI | InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |
Standard InChIKey | XJTPKTRRDCCDIU-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |
This heterocyclic structure contains three nitrogen atoms, one sulfur atom, and one oxygen atom within its framework, contributing to its potential for biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 2-Aminobenzothiazole-6-carboxylic acidsec-butylamide are essential for understanding its behavior in various environments and applications:
The compound exhibits characteristics typical of benzothiazole derivatives, including stability under normal laboratory conditions and sensitivity to strong oxidizing agents .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Matrix Scientific | 007871 | 500 mg | $175 |
Matrix Scientific | 007871 | 1 g | $308 |
AK Scientific | 0128AE | 1 g | $465 |
American Custom Chemicals | CHM0090009 | 500 mg | $762.30 |
Chemenu | CM312407 | 5 g | $825 |
Crysdot | CD11145912 | 5 g | $874 |
The compound is typically supplied at ≥95% purity, suitable for research and development purposes . The price points indicate its specialized nature and limited production scale, consistent with research-grade chemicals rather than bulk industrial materials.
Structural Relationship to Other Benzothiazole Derivatives
The 2-aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry. Several structural analogs have been reported with varying substitution patterns:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume